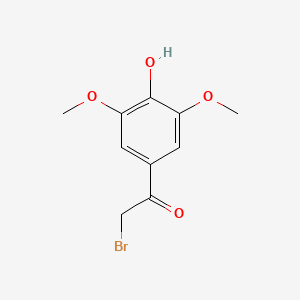

2-Bromo-1-(4-hydroxy-3,5-dimethoxyphenyl)ethanone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

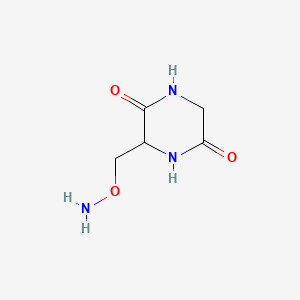

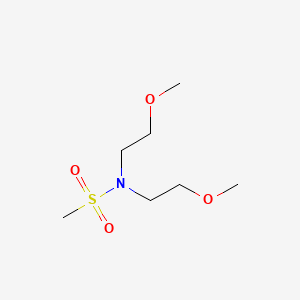

The synthesis of 2BD involves the bromination of 4-hydroxy-3,5-dimethoxy-acetophenone . This reaction is typically carried out under light irradiation . The resulting product is an important intermediate in the synthesis of a variety of compounds.Molecular Structure Analysis

The molecular formula of 2BD is C10H11BrO4 . Its average mass is 259.096 Da and its monoisotopic mass is 257.989136 Da .科学的研究の応用

Synthesis of Heterocyclic Compounds

Alpha-Bromoacetosyringone: is instrumental in the synthesis of various heterocyclic compounds, which are crucial frameworks in many pharmaceuticals. Its reactivity due to the bromine atom makes it a valuable precursor in constructing imidazole rings , which are found in many biologically active molecules.

Identification of Pyrolysis Products

This compound has been used in studies to identify the pyrolysis products of related psychoactive substances. Understanding these products is essential for forensic analyses and environmental monitoring of substance degradation.

Anion Detection

Researchers have evaluated derivatives of alpha-Bromoacetosyringone for their ability to detect anions in various solvents and on solid surfaces . This application is significant in environmental chemistry for detecting pollutants.

Antimicrobial Activity

The compound’s derivatives have been tested for antimicrobial activity against common microorganisms . This research is vital for developing new antibiotics and antiseptics.

特性

IUPAC Name |

2-bromo-1-(4-hydroxy-3,5-dimethoxyphenyl)ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO4/c1-14-8-3-6(7(12)5-11)4-9(15-2)10(8)13/h3-4,13H,5H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHYIKFIZNYRVDB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1O)OC)C(=O)CBr |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80710175 |

Source

|

| Record name | 2-Bromo-1-(4-hydroxy-3,5-dimethoxyphenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80710175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethanone, 2-bromo-1-(4-hydroxy-3,5-dimethoxyphenyl)- | |

CAS RN |

51149-28-1 |

Source

|

| Record name | 2-Bromo-1-(4-hydroxy-3,5-dimethoxyphenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80710175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q & A

Q1: How does alpha-Bromoacetosyringone (ASBr) affect the activation of virulence genes in Agrobacterium tumefaciens?

A1: Agrobacterium tumefaciens utilizes a two-component regulatory system, VirA/VirG, to activate its virulence genes (vir genes) in response to phenolic compounds released by host plants. ASBr acts as a potent inhibitor of this induction process. []

Q2: What is the significance of using radiolabeled ASBr in this research?

A2: Using an iodine-125 (125I) labeled analog of ASBr was crucial for identifying the proteins involved in ASBr's inhibitory mechanism. This radiolabeling allowed researchers to track the binding of ASBr within A. tumefaciens cells and subsequently identify p10 and p21 as the targets. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-(5-Acetamido-2-methoxyphenoxy)phenyl]acetamide](/img/structure/B580198.png)

![tert-Butyl 1,6-diazaspiro[3.3]heptane-6-carboxylate oxalate(2:1)](/img/structure/B580199.png)